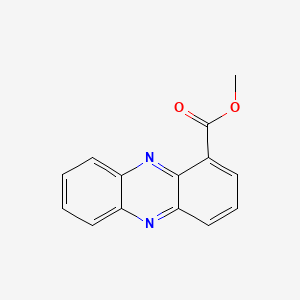

Methyl phenazine-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3225-19-2 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

methyl phenazine-1-carboxylate |

InChI |

InChI=1S/C14H10N2O2/c1-18-14(17)9-5-4-8-12-13(9)16-11-7-3-2-6-10(11)15-12/h2-8H,1H3 |

InChI Key |

UEHCMQFOWIRZGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=NC3=CC=CC=C3N=C21 |

Origin of Product |

United States |

Natural Occurrence and Microbial Ecology

Ecological Roles in Microbial Interactions

Influence on Environmental Biogeochemistry (e.g., Iron Mineral Reactivity in Rhizosphere)

Phenazine (B1670421) compounds, as a class, play a significant role in the biogeochemical cycling of metals in environments like the plant rhizosphere. While direct studies on methyl phenazine-1-carboxylate (B1240584) are limited, extensive research on its close analog, phenazine-1-carboxylic acid (PCA), provides critical insights into how these molecules influence their environment. Phenazines are redox-active molecules, meaning they can facilitate the transfer of electrons, a key process in the dissolution and transformation of minerals.

Research has demonstrated that PCA can reductively dissolve iron (Fe) and manganese (Mn) oxyhydroxides in bacterial culture systems. nih.govacs.org This process is crucial in the rhizosphere, the soil region directly influenced by plant roots, where nutrient availability is paramount for plant health. In studies involving wheat rhizospheres, inoculation with a PCA-producing strain of Pseudomonas synxantha (2-79) led to significant changes in the iron mineralogy compared to inoculation with a mutant strain unable to produce PCA. nih.govacs.org

These findings are the first to directly link a single bacterial trait—the production of a phenazine—to significant alterations of iron-bearing minerals in the rhizosphere. nih.govacs.org The mechanism involves PCA acting as an electron shuttle, facilitating the reduction of Fe(III) oxides to the more soluble Fe(II), thereby increasing the pool of bioavailable iron for both microbes and plants. nih.govacs.org Given that methyl phenazine-1-carboxylate shares the core phenazine structure responsible for this redox activity, it is plausible that it participates in similar biogeochemical processes, influencing the reactivity and cycling of iron and other redox-sensitive elements in the soil.

Microbial Self-Resistance Mechanisms (e.g., Efflux Pump Transport)

The production of antimicrobial compounds like phenazines necessitates that the producing organism has a mechanism to protect itself from the toxic effects of its own metabolites. This self-resistance is often achieved through specialized transport systems that actively pump the compounds out of the cell. In the case of phenazines, particularly 5-methylphenazine-1-carboxylate (5-Me-PCA), a key self-resistance mechanism involves a specific efflux pump. nih.govnih.gov

In the opportunistic pathogen Pseudomonas aeruginosa, the Resistance-Nodulation-Cell Division (RND) type efflux pump known as MexGHI-OpmD has been identified as a primary transporter of 5-Me-PCA. nih.govnih.gov This compound is a reactive intermediate in the biosynthesis of pyocyanin (B1662382), another well-known phenazine. nih.gov Research has shown that 5-Me-PCA is not only a substrate for the MexGHI-OpmD pump but also a potent inducer of the pump's expression. nih.govnih.gov This creates a simple and efficient feedback loop: as the cell produces the potentially toxic 5-Me-PCA, the compound itself activates the expression of the very pump required for its export, thus preventing intracellular accumulation to toxic levels. nih.gov

This efflux-based self-resistance is crucial for the normal physiology and multicellular behavior of P. aeruginosa, including the development of colony biofilms. nih.govacs.org The expression of the mexGHI-opmD operon is controlled by the redox-active transcription factor SoxR, which can be activated by phenazines. buffalo.edu The discovery that MexGHI-OpmD transports an endogenous, reactive metabolite like 5-Me-PCA provides a clear example of efflux-based self-resistance in a Gram-negative bacterium. nih.govnih.gov This system highlights how bacteria have evolved sophisticated mechanisms to handle the production of bioactive secondary metabolites, ensuring their own survival while leveraging the compounds for ecological advantage. buffalo.edu

Research Findings on Microbial Self-Resistance

| Organism | Efflux Pump System | Transported Compound | Function | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | MexGHI-OpmD | 5-methylphenazine-1-carboxylate (5-Me-PCA) | Self-resistance to an endogenous, reactive phenazine; required for normal biofilm morphogenesis. | nih.govacs.org |

| Pseudomonas aeruginosa | MexGHI-OpmD | Pyocyanin and other redox-cycling compounds | Induces expression of the efflux pump via the SoxR transcription factor. | buffalo.edu |

| Lysobacter antibioticus | LexABC | Myxin (a di-N-oxide phenazine) | Self-resistance to the antibiotic myxin. | buffalo.edu |

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Utilization and Core Phenazine (B1670421) Scaffold Formation

The foundational structure of methyl phenazine-1-carboxylate (B1240584) is the phenazine ring system, which is assembled from precursors derived from the shikimate pathway. This initial phase is critical as it supplies the essential building blocks for the subsequent enzymatic modifications that lead to the final methylated product.

The biosynthesis of the phenazine core originates from the shikimate pathway, a central metabolic route in bacteria, fungi, plants, and algae for the production of aromatic amino acids. nih.gov The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which ultimately leads to the formation of chorismic acid. nih.govacs.org This chorismate serves as a crucial branch point, directing metabolites towards either primary metabolism, such as the synthesis of phenylalanine and tryptophan, or secondary metabolism, including the formation of phenazines. nih.govwikipedia.org Isotopic labeling experiments have confirmed the connection between the shikimate pathway and phenazine biosynthesis. nih.gov The synthesis of the basic phenazine scaffold involves the head-to-tail pairing of two molecules of a chorismate-derived monomeric precursor. acs.orgresearchgate.net

Phenazine-1-carboxylic acid (PCA) is a key intermediate and a direct precursor in the biosynthesis of many phenazine derivatives, including methyl phenazine-1-carboxylate. nih.govumich.eduresearchgate.net The formation of PCA from chorismic acid is a conserved process in many phenazine-producing bacteria and involves a set of enzymes encoded by the phz gene cluster. acs.orgnih.gov This cluster typically includes five to seven genes necessary for the conversion of chorismic acid into PCA. nih.govnih.gov The process involves several unstable intermediates, and the final steps are catalyzed by enzymes like PhzG, an FMN-dependent oxidase. acs.orgnih.gov Once formed, PCA can be further modified by a variety of enzymes to generate the diverse range of phenazine compounds observed in nature. frontiersin.org

Specific Methylation Processes

The conversion of PCA to this compound is a specific enzymatic methylation step. This process is crucial for the bioactivity and function of the final molecule and is catalyzed by a dedicated methyltransferase that utilizes a universal methyl donor.

The enzyme responsible for the methylation of PCA is 5-methyl-phenazine-1-carboxylate N-methyltransferase, commonly known as PhzM. nih.govnih.gov PhzM is an S-adenosylmethionine (SAM)-dependent methyltransferase that catalyzes the transfer of a methyl group to a nitrogen atom of the phenazine ring, converting PCA into 5-methylphenazine-1-carboxylic acid betaine (B1666868). researchgate.netnih.gov This enzymatic step is a key part of the biosynthetic pathway leading to pyocyanin (B1662382), another well-known phenazine, for which 5-methyl-phenazine-1-carboxylate is an intermediate. nih.govresearchgate.net The crystal structure of PhzM reveals a dimeric protein with a fold typical of small molecule methyltransferases. nih.gov

S-adenosylmethionine (SAM or AdoMet) is a universal biological methyl group donor, playing a pivotal role in numerous methylation reactions across all domains of life. nih.govresearchgate.net In the biosynthesis of this compound, SAM serves as the essential co-substrate for the PhzM enzyme. nih.govnih.gov PhzM facilitates the transfer of the methyl group from SAM to the phenazine-1-carboxylic acid substrate. nih.gov This reaction is a classic example of SAM-dependent methylation, a fundamental process in the biosynthesis of many natural products. nih.govplos.org

Interestingly, in vitro studies have shown that PhzM alone has little to no ability to methylate PCA. nih.gov Its activity is significantly enhanced in the physical presence of another enzyme, PhzS, a flavin-dependent hydroxylase. researchgate.netnih.govnih.gov This suggests a functional interaction or the formation of a protein-protein complex between PhzM and PhzS is necessary for efficient methylation. researchgate.net This complex may prevent the release of the potentially unstable intermediate, 5-methyl-phenazine-1-carboxylate. researchgate.net PhzS itself is an FAD-dependent monooxygenase that can also utilize PCA as a substrate to produce 1-hydroxyphenazine. acs.orgresearchgate.net The requirement of this co-factor and the interaction with PhzS highlight the intricate regulation and substrate channeling that can occur in biosynthetic pathways. nih.govresearchgate.net

Position in Broader Phenazine Metabolic Networks

This compound, more formally known as 5-methylphenazine-1-carboxylate (5-Me-PCA), occupies a critical juncture in the metabolic pathways of phenazine-producing bacteria, particularly in Pseudomonas aeruginosa. researchgate.netumaryland.edu It is not a final product but rather a key intermediate that serves as a precursor for the synthesis of other bioactive phenazines. researchgate.netnih.gov Its formation and subsequent conversion are tightly regulated steps within the broader network of phenazine biosynthesis.

Intermediate in Pyocyanin Biosynthesis

The primary and most well-characterized role of 5-methylphenazine-1-carboxylate is as a direct precursor in the biosynthesis of pyocyanin, a major virulence factor of P. aeruginosa. researchgate.netnih.gov The synthesis of pyocyanin from its precursor, phenazine-1-carboxylic acid (PCA), is a two-step enzymatic process. nih.govmdpi.comasm.org

The initial step is the N-methylation of PCA. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase PhzM. researchgate.netnih.gov PhzM transfers a methyl group from SAM to the N5 position of the phenazine ring of PCA, yielding 5-methylphenazine-1-carboxylate. mdpi.comresearchgate.net This intermediate is described as highly reactive and unstable. nih.gov

In the second step, the enzyme PhzS, a flavin-dependent monooxygenase, facilitates the conversion of 5-methylphenazine-1-carboxylate into pyocyanin (1-hydroxy-5-methylphenazine). nih.govmdpi.comacs.org This transformation involves a decarboxylative hydroxylation, where the carboxyl group at position 1 is removed and replaced with a hydroxyl group. rsc.org Tracer experiments have confirmed that both PCA and its 5-methyl quaternary salt are incorporated into pyocyanin through this mechanism. rsc.org

Interestingly, in vitro studies have revealed that the enzyme PhzM has little to no detectable activity on its own. nih.govacs.org Pyocyanin is only produced efficiently when PhzS is also present, suggesting that a transient physical interaction or complex formation between PhzM and PhzS is required. nih.govacs.org This enzymatic coupling is thought to be a mechanism to ensure the efficient channeling of the unstable 5-Me-PCA intermediate, preventing its release and potential deleterious effects. nih.govacs.org Knocking out either the phzM or phzS gene results in a pyocyanin-deficient phenotype. nih.govasm.org

| Gene | Enzyme | Function in Pyocyanin Biosynthesis |

|---|---|---|

| phzM | Phenazine-specific methyltransferase | Catalyzes the N-methylation of phenazine-1-carboxylic acid (PCA) to form 5-methylphenazine-1-carboxylate. mdpi.comasm.org |

| phzS | Flavin-dependent monooxygenase | Catalyzes the decarboxylative hydroxylation of 5-methylphenazine-1-carboxylate to produce pyocyanin. nih.govmdpi.comrsc.org |

Linkages to Other N-Methylated Phenazines

The role of 5-methylphenazine-1-carboxylate is not limited to pyocyanin production. It also serves as a branch-point intermediate, linking to the synthesis of other N-methylated phenazine compounds. nih.gov The most notable example is its role as an apparent precursor to aeruginosin A. researchgate.netnih.gov

Aeruginosin A is another phenazine derivative produced by P. aeruginosa, structurally identified as 7-amino-5-methylphenazine-1-carboxylate. nih.govasm.org The shared 5-methylphenazine-1-carboxylate core indicates that the metabolic pathway branches after the formation of this intermediate. nih.gov While one branch leads to pyocyanin via the action of PhzS, a different, currently uncharacterized enzymatic pathway is responsible for converting 5-methylphenazine-1-carboxylate into aeruginosin A. nih.gov This partitioning suggests that P. aeruginosa has developed mechanisms to regulate the metabolic flux of this common intermediate toward the synthesis of different bioactive phenazines. nih.gov

The existence of this metabolic branch point underscores the central position of 5-methylphenazine-1-carboxylate in the broader network of N-methylated phenazines, influencing the profile of secondary metabolites produced by the organism.

| Compound | Role in Metabolic Network |

|---|---|

| Phenazine-1-carboxylic acid (PCA) | Initial precursor for multiple phenazine derivatives. nih.govfrontiersin.org |

| 5-Methylphenazine-1-carboxylate | Central intermediate derived from PCA via N-methylation. nih.govresearchgate.net |

| Pyocyanin | Final product derived from 5-methylphenazine-1-carboxylate via decarboxylative hydroxylation. nih.govrsc.org |

| Aeruginosin A | Alternative final product derived from the 5-methylphenazine-1-carboxylate intermediate. researchgate.netnih.gov |

Chemical Synthesis and Derivatization Strategies

General Synthetic Routes for Phenazine (B1670421) Skeletons

The construction of the foundational tricyclic phenazine ring system is a critical first step in the synthesis of many of its derivatives. Several general methods have been established for this purpose. guidechem.comnih.gov

Oxidative cyclization is a cornerstone of phenazine synthesis, often utilizing readily available starting materials. A primary approach involves the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds, followed by an oxidation step to form the aromatic phenazine ring. nih.govresearchgate.net Alternatively, direct oxidative coupling reactions can be employed. For instance, the synthesis of 2,3-diaminophenazine can be achieved through the oxidation of o-phenylenediamine (B120857) using reagents like ferric chloride or, in a greener approach, biocatalysts such as laccase enzymes. mdpi.com Another variation involves the self-coupling of 2-naphthols to form 1,2-naphthoquinones in situ, which then condense with 1,2-diaminobenzenes to yield benzo[a]phenazine (B1654389) derivatives. ias.ac.in The oxidation of N-substituted-o-phenylenediamines, such as 2-aminodiphenylamine, also yields phenazine structures. rsc.org

Table 1: Comparison of Oxidative Cyclization Methods

| Method | Starting Materials | Key Reagent/Condition | Product Type | Reference(s) |

|---|---|---|---|---|

| Condensation | 1,2-Diaminobenzene & 1,2-Dicarbonyl | Oxidation (e.g., air, FeCl₃) | Substituted Phenazines | researchgate.net |

| Direct Coupling | o-Phenylenediamine | Ferric Chloride or Laccase | 2,3-Diaminophenazine | mdpi.com |

| Naphthol Coupling | 2-Naphthols & 1,2-Diaminobenzenes | K₂S₂O₈ | Benzo[a]phenazines | ias.ac.in |

Reductive cyclization offers an alternative pathway, typically starting from nitro-substituted precursors. A notable example is the intramolecular cyclization of 2-nitro-N-phenylanilines. researchgate.net This transformation can be catalyzed by palladium in the presence of a reducing agent, such as carbon monoxide gas or a CO surrogate like phenyl formate. This method avoids harsh oxidizing agents and minimizes byproducts, which can be a drawback in traditional phenazine syntheses. researchgate.net A classic approach involves the reduction of a nitro group to an amino group, which then participates in a subsequent cyclization. For example, reacting N-phenyl-2-nitroaniline with iron powder leads to the formation of the phenazine skeleton after an oxidative cyclization step. guidechem.com

Modern synthetic organic chemistry has introduced powerful tools for constructing heterocyclic systems, and palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is a prominent example. nih.gov This methodology has been effectively applied to phenazine synthesis. acs.orgresearchgate.net The strategy involves the palladium-catalyzed cross-coupling of an ortho-substituted aniline (B41778) (e.g., o-nitroaniline or o-bromoaniline) with an ortho-dihaloarene or a substituted aryl bromide. acs.orgresearchgate.net This reaction forms a substituted diphenylamine (B1679370) intermediate. A subsequent intramolecular N-arylation, also palladium-catalyzed, closes the second ring to form the phenazine scaffold. acs.org Advanced "domino" reactions have been developed where both the inter- and intramolecular N-arylations occur in a single pot, starting from 1,2-diaminoarenes and 1,2-dihaloarenes, followed by in-situ oxidation to afford the final phenazine product in good to excellent yields. researchgate.net

Table 2: Overview of Palladium-Catalyzed N-Arylation for Phenazine Synthesis

| Approach | Reactants | Catalyst System (Example) | Key Feature | Reference(s) |

|---|---|---|---|---|

| Stepwise | o-Nitroaniline + Aryl Bromide | Pd₂(dba)₃ / rac-BINAP | Forms diphenylamine intermediate first | acs.org |

Direct Chemical Synthesis of Methyl phenazine-1-carboxylate (B1240584)

When the parent compound, phenazine-1-carboxylic acid (PCA), is available through biosynthesis or other synthetic means, the target methyl ester can be prepared through direct functional group modification. frontiersin.orggoogle.com

The conversion of phenazine-1-carboxylic acid to its methyl ester is a standard esterification reaction. Several methods can be employed for this transformation.

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com

Activation of the Carboxylic Acid : A more reactive intermediate can be generated to facilitate the reaction. For example, PCA can be treated with thionyl chloride (SOCl₂) to form the highly reactive phenazine-1-carbonyl chloride. google.com This acyl chloride intermediate can then be reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, to yield methyl phenazine-1-carboxylate. google.com This two-step procedure is often faster and not subject to the equilibrium limitations of Fischer esterification.

An alternative synthetic route involves the oxidation of a phenazine precursor that already contains a one-carbon substituent at the C1 position. The modification of the carboxyl group of PCA to a hydroxymethyl group is a known transformation, indicating the viability of the reverse reaction. nih.gov

Oxidation of 1-hydroxymethyl phenazine : The primary alcohol, 1-hydroxymethyl phenazine, can be oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents from inorganic chemistry. Subsequent esterification as described in section 4.2.1 would then yield the target compound. It is also possible to perform a direct oxidative esterification, converting the alcohol to the methyl ester in a single step under specific conditions.

Oxidation of 1-methylphenazine (B86437) : The direct oxidation of the methyl group on 1-methylphenazine to a carboxylic acid is a more challenging transformation, typically requiring strong oxidizing agents and potentially leading to side reactions on the electron-rich aromatic phenazine core. However, such benzylic-type oxidations are a known class of reactions in organic synthesis.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-diaminobenzene |

| 1-hydroxymethyl phenazine |

| 1-methylphenazine |

| 2,3-diaminophenazine |

| 2-aminodiphenylamine |

| 2-nitro-N-phenylaniline |

| Carbon monoxide |

| Ferric chloride |

| Hydrochloric acid |

| Methanol |

| This compound |

| o-bromoaniline |

| o-nitroaniline |

| o-phenylenediamine |

| Palladium |

| Phenazine-1-carbonyl chloride |

| Phenazine-1-carboxylic Acid |

| Phenyl formate |

| Sulfuric acid |

| Thionyl chloride |

Synthesis of Analogues and Conjugates of this compound

The core structure of this compound, derived from the natural product phenazine-1-carboxylic acid (PCA), has been a focal point for the development of new derivatives with a wide range of biological activities. Chemical modifications, particularly at the carboxylate group, have led to the synthesis of diverse analogues and conjugates, including acylhydrazones, amino acid ester conjugates, hydroxybenzoic acid ester conjugates, carboxamides, and heterocyclic conjugates. These derivatization strategies aim to explore and expand the chemical space and biological potential of the phenazine scaffold.

Acylhydrazone Derivatives

The synthesis of phenazine-1-carboxylic acylhydrazone derivatives involves a multi-step process starting from phenazine-1-carboxylic acid (PCA). Initially, PCA undergoes esterification, followed by a reaction with hydrazine (B178648) hydrate (B1144303) to produce phenazine-1-carboxylic hydrazine. nih.gov This key intermediate is then condensed with various aldehyde-containing compounds to yield the final acylhydrazone derivatives. nih.gov

A study detailed the synthesis of ten novel hydrazone compounds (3a–3j) through this pathway. The process begins with the synthesis of the PCA intermediate from the reaction of aniline and 2-bromo-3-nitro-benzoic acid. nih.gov This is followed by esterification and subsequent reaction with hydrazine hydrate to form the phenazine-1-carboxylic hydrazine. The final step is a condensation reaction between this hydrazine and a respective aldehyde-containing compound. nih.gov The structures of these new compounds were confirmed using 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.gov For instance, compound (E)-N′-(2-hydroxy-3-methoxybenzyl)phenazine-1-carbonyl hydrazide (3e) was obtained as a brown solid, and (E)-N′-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide (3i) was synthesized as a yellow powder. nih.gov

The research highlighted that these derivatives, such as (E)-N'-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide (3d) , exhibited notable cytotoxic activity. nih.gov The general synthetic approach involves classic acid-catalyzed condensation of hydrazides with aldehydes. researchgate.net

| Compound ID | Systematic Name | Physical Appearance |

| 3e | (E)-N′-(2-hydroxy-3-methoxybenzyl)phenazine-1-carbonyl hydrazide | Brown solid |

| 3i | (E)-N′-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide | Yellow powder |

| 3d | (E)-N'-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide | Not specified |

N-Phenyl Alanine Ester Conjugates

To enhance the systemic properties of phenazine-1-carboxylic acid, researchers have synthesized conjugates with N-phenylalanine esters. In one study, thirty-two such conjugates were designed and synthesized by coupling PCA with the N-acylalanine methyl ester active structure of Metalaxyl. scispace.comnih.gov The synthesis involved an N-acylation reaction between a PCA-derived intermediate and the corresponding N-phenylalanine ester. mdpi.com All synthesized compounds were characterized by 1H NMR, 13C NMR, and HRMS. scispace.comnih.gov

The investigation revealed that several of these conjugates displayed moderate to potent antifungal activities against various pathogens. scispace.comnih.gov Notably, compound F7 demonstrated excellent antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 6.57 µg/mL, which was superior to that of Metalaxyl. nih.gov Another compound, F2 , exhibited significant phloem mobility in the castor bean system, with its concentration in the phloem sap being six times higher than that of Metalaxyl. nih.gov

Another research effort focused on synthesizing four PCA derivatives by conjugating PCA with L-alanine methyl ester, D-alanine methyl ester, L-alanine, and D-alanine. nih.gov The study found that the methyl ester conjugates, L-PAM and D-PAM , showed higher fungicidal activities against Rhizoctonia solani Kuhn than the parent PCA molecule. nih.gov

| Compound ID | Conjugated Moiety | Key Finding |

| F7 | N-acylalanine methyl ester derivative | Excellent antifungal activity against S. sclerotiorum (EC50 = 6.57 µg/mL) nih.gov |

| F2 | N-acylalanine methyl ester derivative | Excellent phloem mobility nih.gov |

| L-PAM | L-alanine methyl ester | Higher fungicidal activity against R. solani than PCA nih.gov |

| D-PAM | D-alanine methyl ester | Higher fungicidal activity against R. solani than PCA nih.gov |

Hydroxybenzoic Acid Ester Conjugates

Sixteen novel hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid were synthesized and evaluated for their biological activity. d-nb.infonih.gov The synthesis was achieved through a simple esterification reaction between PCA and three types of hydroxybenzoic acids. nih.gov To increase the lipophilicity of the conjugates, the hydroxybenzoic acids were first derivatized to their corresponding esters with various alkyl alcohols. nih.gov The general synthetic procedure involved adding N,N-dimethylformamide to a solution of phenazine-1-carboxylic acid in dry CH2Cl2 at 0 °C, followed by the slow addition of oxalyl chloride. The mixture was refluxed, and the resulting residue was used for the subsequent esterification step. d-nb.info

The fungicidal activities of these conjugates were tested against five phytopathogenic fungi. Many of the synthesized compounds showed some level of activity. d-nb.infonih.gov Specifically, nine conjugates (5b, 5c, 5d, 5e, 5h, 5i, 5m, 5n, and 5o ) were found to be more active against Rhizoctonia solani than PCA, with EC50 values ranging from 3.2 µg/mL to 14.1 µg/mL, compared to 18.6 µg/mL for PCA. d-nb.infonih.gov Conjugate 5c was particularly potent, showing a 6.5-fold higher fungicidal activity against R. solani than PCA. nih.gov The study also suggested a correlation between the fungicidal activity and the lipophilicity (LogP) of the conjugates. d-nb.info

| Compound ID | Activity against Rhizoctonia solani |

| 5b | More active than PCA d-nb.infonih.gov |

| 5c | 6.5-fold more active than PCA nih.gov |

| 5d | More active than PCA d-nb.infonih.gov |

| 5e | More active than PCA d-nb.infonih.gov |

| 5h | More active than PCA d-nb.infonih.gov |

| 5i | More active than PCA d-nb.infonih.gov |

| 5m | More active than PCA d-nb.infonih.gov |

| 5n | More active than PCA d-nb.infonih.gov |

| 5o | More active than PCA d-nb.infonih.gov |

Phenazine-1-carboxamide (B1678076) Derivatives

Phenazine-1-carboxamide derivatives have been synthesized through various chemical routes. One approach involves the acylation of 1-aminophenazine derivatives. In this method, the 1-aminophenazine starting material is reacted with a suitable acid chloride in the presence of triethylamine in dichloromethane. This general procedure has been used to synthesize a range of derivatives, including 7-(tert-butyl)phenazine-1-carboxamide (35) and 7-methoxyphenazine-1-carboxamide (36) .

Biosynthetically, phenazine-1-carboxamide (PCN) is produced from PCA. The gene phzH has been identified as controlling this conversion in Pseudomonas aeruginosa PAO1. nih.gov Genetic engineering of Pseudomonas chlororaphis has also been explored to enhance the production of PCN. researchgate.net

Furthermore, novel phenazine-1-carboxamides containing 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) moieties have been synthesized. The key intermediates, 2-amino-5-aryl-1,3,4-thiadiazole and 2-amino-5-aryl-1,3,4-oxadiazole, were first prepared and then reacted with phenazine-1-carbonyl chloride to yield the final products. globethesis.com This reaction is reported to be simple with generally high yields. globethesis.com

| Compound ID | Systematic Name | Synthetic Method |

| 35 | 7-(tert-butyl)phenazine-1-carboxamide | Acylation of 1-aminophenazine |

| 36 | 7-methoxyphenazine-1-carboxamide | Acylation of 1-aminophenazine |

| PCN | Phenazine-1-carboxamide | Biosynthesis from PCA via phzH gene nih.gov |

1,3,4-Thia(oxa)diazole Conjugates

Two series of PCA derivatives containing 1,3,4-thiadiazole and 1,3,4-oxadiazole rings have been designed and synthesized to explore new fungicidal candidates. nyxxb.cnnyxxb.cn The synthesis involves linking the phenazine-1-carboxamide core to the heterocyclic moiety through an amide bond. nyxxb.cn The fungicidal activities of these conjugates were evaluated both in vitro and in vivo. nyxxb.cn

Compounds I8 (X=S, R=2-OCH3) and I22 (X=O, R=2-OCH3) exhibited significantly better activity against Fusarium graminearum than PCA, with EC50 values of 33.25 µg/mL and 46.52 µg/mL, respectively, compared to 128.54 µg/mL for PCA. nyxxb.cnnyxxb.cn In vivo tests also confirmed the superior bioactivity of these compounds. nyxxb.cn The structure-activity relationship study suggested that the introduction of electron-donating groups and substitution at the ortho-position of the benzene (B151609) ring were favorable for enhancing fungicidal activity. nyxxb.cn

Another synthetic strategy involves preparing 1,3,4-oxadiazol-2-yl thioether derivatives with a phenazine-1-carboxylic acid scaffold. The synthesis starts with the conversion of PCA to phenazine-1-carbonyl chloride, which is then used to prepare key intermediates leading to the final thioether derivatives. researchgate.net

| Compound ID | Heterocyclic Moiety | Key Finding |

| I8 | 1,3,4-thiadiazole | EC50 of 33.25 µg/mL against F. graminearum nyxxb.cnnyxxb.cn |

| I22 | 1,3,4-oxadiazole | EC50 of 46.52 µg/mL against F. graminearum nyxxb.cnnyxxb.cn |

Molecular and Cellular Biological Activities

Anti-proliferative and Cytotoxic Effects in Cellular Models

Methyl phenazine-1-carboxylate (B1240584) and its related compound, 5-methyl phenazine-1-carboxylic acid betaine (B1666868) (MPCAB), have demonstrated significant anti-proliferative and cytotoxic activities in various cancer cell lines. Research has shown that MPCAB, a metabolite isolated from the rhizosphere soil bacterium Pseudomonas putida, exhibits selective cytotoxicity towards specific cancer cells in a dose-dependent fashion. nih.govresearchgate.net This activity highlights the potential of the methyl phenazine-1-carboxylate scaffold as a basis for anticancer investigation.

Studies on cancer cell lines have revealed that MPCAB effectively inhibits cellular viability. nih.gov This compound has been shown to reduce the proliferation of lung cancer cells (A549) and breast cancer cells (MDA MB-231). nih.govresearchgate.net The cytotoxic effects are dose-dependent, with specific concentrations required to achieve 50% inhibition of cell growth (IC50). For instance, the IC50 value for MPCAB was determined to be 488.7 ± 2.52 nM in A549 cells and 458.6 ± 2.48 nM in MDA MB-231 cells. nih.govresearchgate.net Furthermore, the mechanism of this anti-proliferative activity has been linked to the inhibition of DNA synthesis within the cancer cells. nih.govresearchgate.net The parent compound, phenazine-1-carboxylic acid (PCA), has also been shown to inhibit the proliferation of several malignant cell lines, including prostate cancer (DU145), with activity being dependent on both concentration and time. jcu.czekb.eg

| Compound | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| 5-Methyl phenazine-1-carboxylic acid betaine (MPCAB) | A549 | Lung Cancer | 488.7 ± 2.52 nM |

| 5-Methyl phenazine-1-carboxylic acid betaine (MPCAB) | MDA MB-231 | Breast Cancer | 458.6 ± 2.48 nM |

In addition to inhibiting cell viability, this compound derivatives interfere with the normal progression of the cell cycle. Specifically, MPCAB has been observed to induce a G1 phase cell cycle arrest in cancer cells. nih.govresearchgate.net By halting the cell cycle at the G1 checkpoint, the compound prevents the cells from entering the S phase, where DNA replication occurs, thus effectively stopping their proliferation. This mechanism is a key component of its anti-proliferative effects on lung and breast cancer cell lines. nih.govresearchgate.net

The primary mechanism through which this compound derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Research indicates that these compounds trigger specific molecular pathways that lead to the controlled demise of cancer cells.

Evidence strongly suggests that the apoptotic process initiated by MPCAB occurs through the mitochondrial intrinsic pathway. nih.govresearchgate.net This pathway is a major mechanism of apoptosis that is triggered by cellular stress. For the related compound phenazine-1-carboxylic acid, this process involves an increase in reactive oxygen species (ROS), which in turn leads to the depolarization of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. jcu.czresearchgate.net This release is a critical step that commits the cell to apoptosis.

The activation of the mitochondrial pathway culminates in the activation of a cascade of enzymes known as caspases. Specifically, the induction of apoptosis by MPCAB is mediated through the activation of caspase-3. nih.govresearchgate.net Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. In studies with the parent compound, phenazine-1-carboxylic acid, treatment of DU145 prostate cancer cells led to a significant increase in caspase-3 activity. jcu.cz

The mitochondrial intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members. The apoptotic activity of MPCAB is associated with the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net By reducing the levels of Bcl-2, the balance is shifted in favor of pro-apoptotic proteins, which facilitates the release of cytochrome c from the mitochondria. Molecular docking studies have further confirmed the binding potential of MPCAB to Bcl-2, suggesting a direct interaction that contributes to its pro-apoptotic function. nih.gov

Apoptosis Induction Pathways

Molecular Docking and Protein Binding Studies (e.g., with Bcl-2 family proteins)

Molecular docking studies have been instrumental in elucidating the mode of interaction between 5-methyl phenazine-1-carboxylic acid betaine (MPCAB) and anti-apoptotic proteins of the Bcl-2 family. researchgate.netnih.gov These proteins are crucial regulators of apoptosis, and their inhibition is a key strategy in cancer therapy. nih.govnih.gov Research has confirmed the binding potential of MPCAB with Bcl-2, Bcl-xL, and Bcl-w proteins. nih.gov

Docking analyses revealed that MPCAB interacts more strongly with the Bcl-2 protein compared to Bcl-xL and Bcl-w, as indicated by a lower glide score. researchgate.net The interaction with Bcl-2 is stabilized by the formation of two stable hydrogen bonds and strong hydrophobic bonding within the critical BH3 binding domain. researchgate.net In its interaction with other Bcl-2 family members, the metabolite was shown to form two hydrogen bonds in the BH1 binding region of the Bcl-w protein and one hydrogen bond in the BH3 binding region of the Bcl-xL protein. researchgate.net These findings suggest that the pro-apoptotic activity of MPCAB is mediated, at least in part, by its direct binding to and inhibition of anti-apoptotic Bcl-2 family proteins, particularly Bcl-2. researchgate.netnih.gov

Table 1: Molecular Docking Interactions of MPCAB with Bcl-2 Family Proteins

| Target Protein | Binding Domain | Key Interactions | Relative Binding Affinity |

|---|---|---|---|

| Bcl-2 | BH3 | 2 Hydrogen Bonds, Strong Hydrophobic Bonding | Highest |

| Bcl-w | BH1 | 2 Hydrogen Bonds | Lower |

| Bcl-xL | BH3 | 1 Hydrogen Bond | Lower |

Interaction with Cellular Macromolecules

While direct studies on this compound are specific, the broader class of phenazine (B1670421) derivatives is known to interact with DNA. researchgate.netnih.gov The planar structure of the phenazine ring system is conducive to insertion between the base pairs of the DNA double helix, a process known as intercalation. rsc.orgnih.gov Studies on model phenazine derivatives suggest a binding mechanism described as a wedge-like partial intercalation. researchgate.netnih.gov

Derivatives such as bis(9-methylphenazine-1-carboxamides) have been shown to bind tightly to DNA, exhibiting a high selectivity for GC-rich sites. nih.gov This mode of interaction involves the phenazine core stacking between base pairs while side chains may make specific contacts within the DNA grooves. nih.govnih.gov Such interactions can lead to structural distortions of the DNA, including lengthening, stiffening, and unwinding of the double helix, which can interfere with cellular processes like DNA replication and transcription. nih.gov

Phenazine-based compounds have been identified as potent inhibitors of topoisomerase enzymes, which are critical for managing DNA topology during cellular processes. nih.govnih.gov Dicationic bis(9-methylphenazine-1-carboxamides), for example, are believed to exert their cytotoxic effects primarily through the poisoning of topoisomerase I, with potential involvement of topoisomerase II. nih.gov Similarly, other synthetic phenazines like XR5944 have been shown to stabilize both topoisomerase I and topoisomerase II complexes on DNA. nih.govresearchgate.net

The proposed mechanism of action involves the phenazine molecule intercalating into the DNA at the site of enzyme-mediated cleavage. ekb.eg This stabilizes the transient DNA-topoisomerase "cleavage complex," preventing the enzyme from re-ligating the DNA strand break. ekb.eg The accumulation of these stalled complexes leads to the formation of permanent DNA strand breaks, ultimately triggering apoptotic cell death. nih.govekb.eg This dual inhibition of both topoisomerase I and II is a characteristic of several effective anticancer agents. nih.govresearchgate.net

A significant mechanism contributing to the biological activity of phenazine compounds is the generation of reactive oxygen species (ROS). nih.govmedchemexpress.com Phenazines are redox-cycling agents that can participate in cellular oxidation-reduction reactions. frontiersin.org The compound can be reduced by cellular reductants, such as NADPH, and the reduced form then reacts with molecular oxygen (O₂) to generate superoxide (B77818) radicals (O₂⁻). frontiersin.orgresearchgate.netnih.gov This process can lead to a cascade of further ROS production, including hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net

This intracellular accumulation of ROS disrupts the normal redox balance of the cell, leading to oxidative stress. frontiersin.org The resulting oxidative damage to vital cellular components, including lipids, proteins, and nucleic acids, can trigger cell death pathways. nih.govresearchgate.net Studies on the related compounds phenazine-1-carboxylic acid (PCA) and 1-hydroxyphenazine have demonstrated their capacity to significantly increase intracellular ROS levels in both microbial and mammalian cells, indicating that ROS generation is a key mechanism of phenazine-induced cytotoxicity. nih.govfrontiersin.orgresearchgate.net

Antimicrobial Activities and Mechanisms

Antagonism against Pathogenic Microorganisms (e.g., pathogenic yeasts)

This compound has demonstrated notable antimicrobial activity against various human pathogens. researchgate.netnih.gov Specifically, its efficacy has been documented against the pathogenic yeast Candida albicans, a common opportunistic fungal pathogen in humans. researchgate.net The parent compound, phenazine-1-carboxylic acid (PCA), also exhibits significant antifungal activity against C. albicans and other fungi, suggesting this is a characteristic feature of the phenazine-1-carboxylate scaffold. ekb.egfrontiersin.org

The antimicrobial action is attributed to the multiple cellular effects of the compound. As discussed previously, the generation of reactive oxygen species can cause direct damage to microbial cells. frontiersin.org Furthermore, the ability to interact with DNA and inhibit essential enzymes can disrupt critical cellular functions, leading to the inhibition of growth and, ultimately, cell death. nih.govfrontiersin.org

Table 2: Documented Antimicrobial Spectrum of 5-Methyl Phenazine-1-Carboxylic Acid Betaine

| Class | Pathogen | Reference |

|---|---|---|

| Yeast | Candida albicans | researchgate.net |

| Bacteria | Staphylococcus aureus | researchgate.net |

| Bacteria | Micrococcus luteus | researchgate.net |

| Bacteria | Bacillus sp. | researchgate.net |

Modulation of Bacterial Gene Expression and Phenotypes

This compound plays a significant role in modulating gene expression and influencing various phenotypes in bacteria, particularly in its producer, Pseudomonas aeruginosa. This modulation extends to the expression of efflux pumps for self-resistance and involvement in complex processes like bacterial communication and community development.

A critical aspect of the biological activity of this compound is its role in inducing the expression of the MexGHI-OpmD efflux pump in Pseudomonas aeruginosa. nih.gov This efflux pump is a member of the Resistance-Nodulation-Division (RND) family of transporters and plays a crucial role in the self-resistance of the bacterium to its own toxic metabolites.

Studies have shown that redox-cycling compounds, including endogenously produced phenazines, are responsible for inducing the expression of the mexGHI-opmD operon. nih.govasm.org this compound (referred to as 5-Me-PCA in some literature) has been identified as a primary physiological substrate and a potent inducer of this efflux pump. nih.gov The induction is mediated by the redox-sensing transcription factor SoxR, which activates the expression of the mexGHI-opmD operon in response to the oxidative stress generated by the redox-cycling activity of this compound. nih.gov

The transport of this compound by MexGHI-OpmD is a clear demonstration of efflux-based self-resistance in a Gram-negative pathogen. asm.org By actively pumping this reactive compound out of the cell, P. aeruginosa prevents its intracellular accumulation to toxic levels. Research has shown that mutants lacking a functional MexGHI-OpmD pump exhibit increased sensitivity to this compound. nih.gov

| Efflux Pump System | Inducing Compound | Function | Genetic Locus | Regulator |

|---|---|---|---|---|

| MexGHI-OpmD | This compound | Efflux of this compound, self-resistance | mexGHI-opmD operon | SoxR |

This compound is not merely a toxic antimicrobial but also functions as a signaling molecule that influences bacterial communication and the development of complex multicellular structures like biofilms. nih.gov Its production and transport are intricately linked to the quorum-sensing (QS) networks of P. aeruginosa, which regulate a wide array of cooperative behaviors.

The MexGHI-OpmD efflux pump, which transports this compound, has been shown to be essential for normal cell-to-cell communication. nih.gov Mutations in the genes encoding this pump lead to defects in the production of acyl-homoserine lactone (AHL) and Pseudomonas quinolone signal (PQS), two major classes of quorum-sensing signal molecules in P. aeruginosa. nih.govfrontiersin.org This indicates that the efflux of this compound is coupled to the homeostasis of QS signals.

Furthermore, this compound is required for wild-type colony biofilm morphogenesis. nih.govasm.org Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances. The development of these complex structures is a highly regulated process involving cell-to-cell signaling. The absence of this compound or a dysfunctional MexGHI-OpmD pump leads to altered biofilm architecture. nih.gov This highlights the role of this phenazine derivative in controlling the multicellular behavior of P. aeruginosa. The regulation of phenazine production itself is under the control of quorum sensing, creating a complex interplay where phenazines, including this compound, both influence and are influenced by bacterial communication networks. researchgate.netmdpi.com

| Phenotype | Role of this compound | Associated Molecular Components |

|---|---|---|

| Biofilm Morphogenesis | Required for wild-type colony architecture | MexGHI-OpmD, Quorum-sensing signals (AHLs, PQS) |

| Bacterial Communication | Influences production of quorum-sensing signals | MexGHI-OpmD |

Structure Activity Relationship Sar Studies

Influence of Phenazine (B1670421) Core Substituents on Bioactivity

The bioactivity of phenazine compounds is significantly modulated by the nature and position of substituents on the core tricyclic structure. Strategic placement of functional groups can enhance potency and selectivity.

Effect of Methyl Groups (e.g., at 9-position)

The presence of a methyl group on the phenazine core, particularly at the 9-position (peri to the carboxamide group), has been shown to enhance cytotoxicity. researchgate.net Structure-activity relationship studies for phenazine-carboxamide topoisomerase II poisons consistently indicate that cytotoxicity is improved by methyl groups at this position. researchgate.net For instance, derivatives of phenazine-1-carboxylic acid (PCA) with a methyl group at the 9-position demonstrated a 10- to 20-fold increase in anticancer potency compared to the parent compound. researchgate.net This enhancement is linked to improved DNA binding affinity and slower dissociation rates. researchgate.net The presence of the 9-methyl group is also a feature of potent cytotoxic agents like the phenazine dimer MLN944 (XR5944), and removal of these methyl groups diminishes its potency. researchgate.net

Another example is 5-methyl phenazine-1-carboxylic acid betaine (B1666868) (MPCAB), a bioactive metabolite isolated from Pseudomonas putida. nih.gov This compound exhibits selective and potent cytotoxicity against lung (A549) and breast (MDA MB-231) cancer cell lines, with IC50 values of 488.7 nM and 458.6 nM, respectively. nih.gov Its mechanism involves inducing apoptosis through the mitochondrial intrinsic pathway. nih.gov

| Compound | Position of Methyl Group | Effect on Bioactivity |

| 9-methyl-phenazine-1-carboxamide | 9 | Enhanced cytotoxicity and anticancer potency. researchgate.netresearchgate.net |

| 5-methyl phenazine-1-carboxylic acid betaine | 5 | Potent and selective cytotoxicity against cancer cell lines. nih.gov |

| desmethyl MLN944 | N/A (removed) | Diminished cytotoxic potency. researchgate.net |

Role of Lipophilic Substituents

The lipophilicity of substituents on the phenazine core can play a role in their biological activity, particularly in their interaction with cellular membranes. For example, methanophenazine, a derivative found in Methanosarcina mazei, features a long aliphatic, polyisoprenoid tail attached to a 2-hydroxyphenazine (B1496473) core via an ether bridge. researchgate.net This significant lipophilic side chain allows it to function as a membrane-bound electron carrier, a role typically filled by quinones. researchgate.net This illustrates how substantial lipophilic modifications can dictate the compound's biological function and localization within the cell. researchgate.net

Impact of Carboxylic Acid Esterification and Side Chain Modifications

Modifications at the C-1 position, specifically involving the carboxylic acid group, are crucial for the bioactivity of phenazine-1-carboxylate (B1240584) derivatives. Changes from a free acid to an ester or an amide, and further alterations to the side chain, profoundly affect the compound's biological profile.

Structural Requirements of Carboxamide Side Chains

For phenazine-1-carboxamides, the structure of the side chain is a critical determinant of cytotoxicity. researchgate.netnih.gov SAR studies on a series of these compounds, which included variations in the cationic side chain, revealed that there is very limited scope for structural changes. researchgate.netnih.gov This conservation of the side chain structure is believed to be essential for the molecule's ability to bind to DNA, which is a key aspect of its mechanism of action. researchgate.netnih.gov The carboxamide group itself often forms a hydrogen bond with the phenazine ring nitrogen (N10), which helps to keep the side chain in a planar orientation with the chromophore, facilitating DNA interaction. researchgate.net

Effects of Amide vs. Free Acid Groups

The conversion of the carboxylic acid at the 1-position to a carboxamide group is a key factor in the anticancer activity of many phenazine derivatives. mdpi.com SAR studies have clearly indicated that the amide group is important for anticancer activity. mdpi.com In contrast, the corresponding free acid is often detrimental to antiproliferative activity. mdpi.com For example, phenazine-1-carboxylic acid (PCA) shows significantly lower efficacy in inhibiting the mycelial growth of the fungus Botrytis cinerea compared to its amide counterpart, phenazine-1-carboxamide (B1678076) (PCN). nih.gov One study found PCA to be 25 times more effective than PCN, indicating the free acid was more potent in that specific antifungal context, though for anticancer activity the amide is preferred. nih.govfrontiersin.org The modification of the carboxyl group of PCA to an amide or acylhydrazine group can lead to compounds with significant fungicidal activities. nih.gov This highlights that the optimal functional group at the C-1 position can depend on the specific biological target.

| Functional Group at C-1 | General Effect on Anticancer Activity | General Effect on Antifungal Activity |

| Free Acid (-COOH) | Not beneficial for antiproliferative activity. mdpi.com | Can be highly effective (e.g., PCA vs. B. cinerea). nih.govfrontiersin.org |

| Amide (-CONH₂) | Important for anticancer activity. mdpi.com | Activity varies; can be less effective than the free acid. nih.gov |

| Acylhydrazine | Can exhibit significant fungicidal activity. nih.gov | Not specified. |

| Ester (-COOR) | Can exhibit significant fungicidal activity. nih.gov | Not specified. |

Influence of Electron-Donating Groups on Activity

The electronic properties of substituents can influence the bioactivity of phenazine derivatives. Introducing an electron-donating group, such as an ethyl group, can enhance antifungal activity. mdpi.com A preliminary SAR analysis of phenazine-1-carboxylic acid-N-phenylalanine ester conjugates revealed that placing an electron-donating group at the para-position of the benzene (B151609) ring resulted in better antifungal activity compared to having an electron-withdrawing group like chlorine at a similar position. mdpi.com The addition of electron-donating groups can also significantly modify the redox potentials of the phenazine core, which is a key aspect of their biological function in processes like extracellular electron transfer. rsc.orgrsc.org

Computational Approaches in SAR Elucidation

Computational methods are integral to modern drug discovery and play a crucial role in elucidating the Structure-Activity Relationships (SAR) of bioactive compounds like Methyl phenazine-1-carboxylate and its analogs. These in silico techniques provide insights into the molecular interactions between a compound and its biological target, predict the activity of novel derivatives, and help rationalize experimentally observed biological data. The primary computational approaches employed in the SAR studies of phenazine derivatives include molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand (e.g., a phenazine derivative) and its macromolecular target (e.g., a protein or DNA).

A key study in this area focused on a closely related compound, 5-methyl phenazine-1-carboxylic acid betaine (MPCAB), to understand its anticancer mechanism. nih.govresearchgate.net Researchers performed molecular docking simulations to investigate the binding potential of MPCAB with anti-apoptotic proteins of the Bcl-2 family (Bcl-2, Bcl-xL, and Bcl-w), which are crucial regulators of apoptosis and are often overexpressed in cancer cells. nih.govnih.gov The docking studies confirmed that MPCAB has a strong binding affinity for these proteins, particularly Bcl-2. nih.govresearchgate.net The interactions observed in the docking simulations suggest that the compound binds to the critical BH3 binding groove of the Bcl-2 family proteins. nih.gov This interaction is thought to inhibit the function of these anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. nih.govnih.gov

The binding is stabilized by a network of interactions between the ligand and the amino acid residues in the protein's active site. While specific binding energy values for this compound are not extensively published, studies on similar heterocyclic compounds binding to Bcl-2 provide a reference for the types of interactions and energy values observed. frontiersin.org

Table 1: Overview of Computational Docking in Phenazine SAR

| Computational Method | Purpose | Application Example for Phenazine Derivatives | Key Findings |

|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Docking of 5-methyl phenazine-1-carboxylic acid betaine (MPCAB) into the BH3 domain of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w). nih.govnih.gov | Confirmed strong binding potential to anti-apoptotic proteins, suggesting a mechanism for inducing apoptosis in cancer cells. nih.gov |

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. A QSAR model is represented by an equation that relates one or more physicochemical properties or structural features (descriptors) of a compound to its activity.

While specific QSAR models for this compound are not widely reported, studies on other series of phenazine derivatives have successfully employed this technique to understand the structural requirements for their anticancer activity. nih.govnih.gov For instance, G-QSAR models have been developed for 2-phenazinamine derivatives to identify key molecular features influencing their biological activity. nih.govresearchgate.net

These studies typically involve calculating a wide range of molecular descriptors, such as:

Electronic descriptors: Related to the distribution of charges in the molecule.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the compound. nih.gov

Topological descriptors: Which describe the connectivity of atoms in the molecule.

The resulting QSAR models are validated statistically to ensure their predictive power. nih.gov For example, a good QSAR model will have a high squared correlation coefficient (R²) for the training set and a high cross-validated correlation coefficient (q²). nih.govresearchgate.net A study on 2-phenazinamine derivatives found that lipophilicity (expressed as XlogP) was a highly influential descriptor in determining the biological activity. nih.gov Such models are valuable for predicting the activity of newly designed, unsynthesized phenazine analogs, thereby prioritizing synthetic efforts towards more potent compounds. mdpi.com

Table 2: Principles of QSAR in Drug Design

| QSAR Principle | Description | Relevance to Phenazine SAR |

|---|---|---|

| Model Development | A mathematical equation is generated relating molecular descriptors (e.g., LogP, electronic properties) of a series of compounds to their measured biological activity. nih.govmdpi.com | QSAR models for bis(phenazine-1-carboxamides) and 2-phenazinamines have been developed to understand their anticancer properties. nih.govnih.gov |

| Statistical Validation | The model's robustness and predictive ability are assessed using statistical metrics like R², q², and external validation (pred_r²). nih.govresearchgate.net | Developed models for phenazinamines were found to be statistically significant, indicating their reliability. nih.govresearchgate.net |

| Activity Prediction | The validated model is used to predict the biological activity of new, hypothetical compounds based on their calculated descriptors. | These models can guide the synthesis of new this compound derivatives with potentially improved activity. |

Analytical Methodologies for Research and Quantification

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of methyl phenazine-1-carboxylate (B1240584). These methods provide detailed information about the compound's atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of methyl phenazine-1-carboxylate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenazine (B1670421) core and the methyl protons of the ester group. Based on data from closely related phenazine derivatives, the aromatic protons would likely appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. nih.govekb.egresearchgate.net The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region, generally around δ 3.5-4.0 ppm. rsc.org The coupling patterns (e.g., doublets, triplets, multiplets) and coupling constants (J values) of the aromatic protons would provide valuable information about their relative positions on the phenazine ring system. nih.govekb.eg

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, distinct signals are expected for the carbon atoms of the phenazine rings, the carbonyl carbon of the ester group, and the methyl carbon. The aromatic carbons typically resonate in the range of δ 110-150 ppm. nih.gov The carbonyl carbon of the ester is expected to be significantly downfield, likely above δ 160 ppm, due to the strong deshielding effect of the two oxygen atoms. researchgate.net The methyl carbon of the ester group would appear at a much higher field, typically in the δ 50-60 ppm range. nih.gov

Interactive Data Table: Predicted NMR Data for this compound (Note: The following data is inferred from spectral data of closely related phenazine compounds and general chemical shift principles, as specific experimental data for this compound is not fully available in the cited literature.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | 7.0 - 9.0 (multiplets) | 110 - 150 | Chemical shifts are influenced by the position on the phenazine core and the presence of the ester group. |

| Methyl Protons (-OCH₃) | 3.5 - 4.0 (singlet) | 50 - 60 | A characteristic sharp singlet for the three equivalent methyl protons. |

| Carbonyl Carbon (C=O) | - | > 160 | The carbonyl carbon is highly deshielded and appears far downfield. |

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum of this compound will be characterized by several key absorption bands. A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. researchgate.netnih.gov The presence of the aromatic phenazine core will be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring system in the range of 1450-1600 cm⁻¹. researchgate.netresearchgate.net Additionally, C-O stretching vibrations from the ester group are expected to be observed in the 1100-1300 cm⁻¹ region. researchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound (Note: The following data is based on typical ranges for the functional groups present and data from similar phenazine structures.)

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | > 3000 | Stretching |

| C=O (Ester) | 1720 - 1740 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O (Ester) | 1100 - 1300 | Stretching |

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (C₁₄H₁₀N₂O₂), which is approximately 238.24 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures, as they combine the separation power of chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net

In the fragmentation pattern of this compound, common losses would include the methoxy (B1213986) group (-OCH₃, 31 mass units) or the entire methoxycarbonyl group (-COOCH₃, 59 mass units). researchgate.netlibretexts.org A prominent peak at m/z 180 is often observed, corresponding to the stable phenazine core after the loss of the ester group. nih.gov Another significant fragment could be at m/z 179, resulting from the loss of a hydrogen atom from the phenazine core. nih.gov The molecular ion peak is observed at m/z 238. nih.gov

Interactive Data Table: Key Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment | Notes |

| 238 | 45 | [M]⁺ (Molecular Ion) | Represents the intact molecule. |

| 180 | 100 | [M - COOCH₃ + H]⁺ | Corresponds to the phenazine core, often the base peak. |

| 179 | 51.5 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 152 | 13 | Further fragmentation of the phenazine ring | Represents cleavage of the heterocyclic ring. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural extracts and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of phenazine compounds due to its high resolution and sensitivity. nih.govcabidigitallibrary.org A reversed-phase HPLC method is typically employed for the separation of this compound. nih.gov In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. nih.gov The composition of the mobile phase can be optimized to achieve the desired retention time and separation from impurities. For the related phenazine-1-carboxylic acid, a mobile phase of methanol and a phosphate (B84403) buffer (60:40, v/v) has been used effectively. nih.gov Detection is commonly performed using a UV detector, as the phenazine ring system exhibits strong UV absorbance, typically at wavelengths around 250 nm and 365 nm. cabidigitallibrary.org The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for accurate quantification.

Interactive Data Table: Example HPLC Parameters for Phenazine Analysis (Note: These parameters are based on a method developed for the closely related phenazine-1-carboxylic acid and may require optimization for this compound.)

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol : 5 mmol/L Phosphate Buffer (pH 5.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 248 nm |

Preparative HPLC for Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a critical technique for the isolation and purification of this compound from complex mixtures, such as crude synthesis reaction products or extracts from microbial fermentation. This chromatographic method separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure, allowing for the collection of highly pure fractions of the target analyte on a larger scale than analytical HPLC.

The purification of phenazine compounds, including derivatives closely related to this compound, frequently employs reversed-phase HPLC. In this approach, a nonpolar stationary phase, typically a C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase. For instance, the purification of 5-methyl phenazine-1-carboxylic acid betaine (B1666868), a related metabolite, has been successfully achieved using preparative HPLC following initial separation by silica gel column chromatography. nih.gov Similarly, phenazine-1-carboxamide (B1678076) (PCN) is purified from crude extracts using preparative HPLC. mdpi.com

The process generally involves dissolving the crude extract containing this compound in a suitable solvent and injecting it into the HPLC system. The components are then separated on a preparative C18 column. researchgate.netfrontiersin.orgfrontiersin.org The elution of the compounds is monitored by a detector, typically a UV-Vis detector set at a wavelength where phenazines exhibit strong absorbance, such as 248 nm or 250 nm. nih.govresearchgate.net Fractions corresponding to the peak of this compound are collected, and the solvent is subsequently evaporated to yield the purified compound.

The following table summarizes typical conditions used for the HPLC-based purification and analysis of phenazine-1-carboxylic acid (PCA), the parent acid of this compound, which serve as a strong reference for developing a preparative method.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-phase C18 column | researchgate.netfrontiersin.org |

| Mobile Phase | Methanol/5 mmol/L phosphate buffer (pH 5.0) (60:40 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min (analytical scale) | nih.gov |

| Detection Wavelength | 248 nm | nih.gov |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound. It is widely employed to monitor the progress of chemical syntheses, identify the presence of the compound in extracts, and determine the purity of a sample by separating it from starting materials, byproducts, or other impurities. analyticaltoxicology.com

In TLC, a thin layer of an adsorbent material, such as silica gel, is coated onto a flat carrier like a glass plate or aluminum foil, serving as the stationary phase. A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the sample components travel up the plate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

For phenazine compounds, a common mobile phase consists of a mixture of methanol and water. researchgate.net After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots are visualized, often under UV light, as phenazines are typically UV-active. The position of each spot is quantified by its retardation factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is characteristic of a compound in a specific TLC system. While specific Rf values for this compound are not widely published, data from related phenazines can provide a useful reference.

| Compound | Reported Rf Value | Reference |

|---|---|---|

| Phenazine (PHZ) | 0.64 | researchgate.net |

| Metabolites from Pseudomonas aeruginosa extract | 0.1, 0.28, 0.38 | researchgate.net |

Electrochemical Detection and Monitoring

Electrochemical methods offer highly sensitive and often real-time detection capabilities for redox-active molecules like this compound. These techniques are based on measuring changes in electrical properties (such as current or potential) that occur during oxidation or reduction reactions of the analyte at an electrode surface. mdpi.com Their applicability to complex biological samples with minimal preparation makes them particularly valuable for in-situ monitoring.

Real-Time Electrochemical Detection in Biological Samples

Real-time electrochemical detection has been successfully applied to monitor phenazine metabolites, including the closely related 5-methylphenazine-1-carboxylic acid (5-MCA), produced by the bacterium Pseudomonas aeruginosa. acs.orgnih.gov This approach allows for the dynamic tracking of phenazine concentrations as they are produced by microorganisms over time, providing insights into bacterial virulence and behavior. acs.orgnih.gov

A key technology in this area is the use of transparent carbon ultramicroelectrode arrays (T-CUAs). acs.orgnih.govresearchgate.net These sensors are low-cost, easily assembled, and provide rapid response times with high sensitivity and reproducibility. acs.orgnih.gov When used to monitor bacterial cultures, T-CUAs can detect distinct redox signals from phenazines like 5-MCA. For example, quantitative analysis over a 48-hour period has shown fluctuating concentrations of phenazines during different phases of bacterial growth. acs.orgnih.govresearchgate.net This methodology is directly applicable to the detection of this compound in biological samples, provided it exhibits suitable redox activity.

| Feature | Description | Reference |

|---|---|---|

| Sensing Platform | Transparent Carbon Ultramicroelectrode Arrays (T-CUAs) | acs.orgnih.gov |

| Analyte Example | 5-methylphenazine-1-carboxylic acid (5-MCA) | acs.orgnih.govresearchgate.net |

| Application | In vitro, real-time monitoring of phenazine metabolites from P. aeruginosa | acs.orgnih.govresearchgate.net |

| Advantages | Rapid response, enhanced sensitivity, high reproducibility, low cost | acs.orgnih.gov |

Desorption Electrospray Ionization (DESI) and Nano-Electrospray Ionization (nano-ESI) Mass Spectrometry for Identification

To confirm the identity of compounds detected electrochemically, mass spectrometry (MS) is the definitive analytical technique. Desorption Electrospray Ionization (DESI) and Nano-Electrospray Ionization (nano-ESI) are two advanced "soft" ionization methods that are particularly well-suited for the analysis of compounds like this compound directly from biological or other complex matrices. nih.gov

Desorption Electrospray Ionization (DESI) is an ambient ionization technique that allows for the direct analysis of samples in the open air with minimal to no sample preparation. nih.govnih.gov The method involves directing a spray of charged solvent microdroplets onto the surface of a sample. nih.gov The impact of these droplets desorbs and ionizes analyte molecules from the surface, which are then drawn into the mass spectrometer for mass-to-charge ratio (m/z) analysis. thieme-connect.de This technique has been used to confirm the identity of phenazine metabolites detected in bacterial cultures. nih.gov

Nano-Electrospray Ionization (nano-ESI) is a variation of electrospray ionization that operates at very low flow rates (nanoliters per minute). fossiliontech.com This results in extremely high ionization efficiency and reduced ion suppression, making it ideal for analyzing small amounts of sample or complex mixtures. fossiliontech.comnih.gov A stable "Taylor cone" is formed at the tip of a capillary, from which highly charged droplets are emitted, eventually leading to the formation of gas-phase ions of the analyte. researchgate.net Like DESI, nano-ESI has been successfully employed to identify reactive phenazine metabolites from biological systems. nih.gov

Both techniques provide accurate mass measurements, enabling the unambiguous identification of this compound and distinguishing it from other related structures.

| Technique | Principle | Key Advantages | Reference |

|---|---|---|---|

| DESI-MS | Charged solvent droplets are sprayed onto a surface to desorb and ionize analytes. | Ambient, no sample preparation needed, rapid screening of surfaces. | nih.govnih.govthieme-connect.de |

| Nano-ESI-MS | Low flow rate electrospray generates ions from a liquid sample with high efficiency. | High sensitivity, reduced ion suppression, suitable for small sample volumes. | nih.govfossiliontech.com |

Advanced Research Directions and Future Perspectives

Integrated Omics Approaches for Comprehensive Biosynthetic Pathway Delineation

The complete elucidation of the biosynthetic pathway of methyl phenazine-1-carboxylate (B1240584) is a foundational step for its targeted manipulation and production. Future research will heavily rely on integrated "omics" approaches to build a holistic understanding of its synthesis. This involves the systematic combination of genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive map of the metabolic network.

Genomics will continue to be used to identify the core biosynthetic gene clusters (BGCs) responsible for phenazine (B1670421) production in various microorganisms. Comparative genomics across different producing strains can reveal conserved and unique genes, offering insights into the evolution of the pathway and the enzymes responsible for specific modifications, such as methylation.

Transcriptomics , through techniques like RNA-sequencing, provides a dynamic view of gene expression. By analyzing the transcriptome under different growth conditions or in response to specific stimuli, researchers can identify which genes within the BGC are actively transcribed and uncover the regulatory networks that control pathway activation. This can pinpoint key transcriptional regulators that could be targets for engineering.

Proteomics allows for the identification and quantification of the actual enzymes (proteins) present in the cell at a given time. This can confirm that the genes identified through genomics and transcriptomics are being translated into functional enzymes and can help identify post-translational modifications that may regulate enzyme activity.

Metabolomics , using high-resolution mass spectrometry, tracks the flow of precursor molecules and the accumulation of intermediates and final products. This provides a real-time snapshot of the metabolic state of the cell, helping to identify potential bottlenecks in the biosynthetic pathway and confirming the function of specific enzymes.

By integrating these data layers, researchers can construct detailed models of the methyl phenazine-1-carboxylate biosynthetic pathway. This comprehensive delineation is the blueprint for the rational engineering strategies discussed in the following section.

| Omics Technology | Application in Biosynthetic Pathway Delineation | Key Insights Gained |

| Genomics | Identification of Biosynthetic Gene Clusters (BGCs) | Core enzymatic machinery, evolutionary relationships |

| Transcriptomics | Analysis of gene expression under various conditions | Identification of active genes, regulatory elements, and transcription factors |